Home > Products > Screening Compounds P65060 > Pantoprazole dimer
Pantoprazole dimer - 2115779-15-0

Pantoprazole dimer

Catalog Number: EVT-1776360
CAS Number: 2115779-15-0
Molecular Formula: C32H28F4N6O8S2
Molecular Weight: 764.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pantoprazole Related Compound E (RC E) is a dimeric impurity arising during the synthesis of pantoprazole sodium sesquihydrate, a proton pump inhibitor. [] It was initially misidentified as a separate chemical entity but is now understood as a byproduct formed through a specific chemical pathway. [] RC E has been a subject of interest in pharmaceutical science due to its potential presence as an impurity in pantoprazole formulations. []

Pantoprazole

    Compound Description: Pantoprazole is a proton pump inhibitor (PPI) widely used to treat gastrointestinal disorders like gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD). It functions by irreversibly binding to the proton pumps in the stomach lining, effectively reducing gastric acid secretion [, , ].

    Relevance: Pantoprazole is the parent compound of Pantoprazole dimer. The dimer is formed through a chemical reaction involving two pantoprazole molecules, likely through a radical cation intermediate under specific pH conditions [].

Pantoprazole Sodium Sesquihydrate

    Compound Description: Pantoprazole sodium sesquihydrate is a specific salt form of pantoprazole. It is a more stable and water-soluble form of the drug, making it suitable for pharmaceutical formulations [, ].

    Relevance: This compound is directly related to Pantoprazole dimer as the research specifically investigates the formation of the dimer from the sodium sesquihydrate form of pantoprazole [].

  • Relevance: Pantoprazole Related Compound E (RC E) is directly identified as the dimeric form of pantoprazole, the main compound of interest []. The research focuses on understanding the mechanism of its formation and developing methods for its synthesis [].

Esomeprazole

    Compound Description: Esomeprazole, like pantoprazole, belongs to the PPI class of drugs, used for treating similar gastrointestinal disorders [].

    Relevance: Esomeprazole serves as a structural analog of Pantoprazole dimer. The research utilizes esomeprazole enantiomers to determine the elution order of pantoprazole enantiomers during chiral separation studies. The structural similarities between the two compounds allow for this comparative analysis [].

Pantoprazole Sulfone

    Compound Description: Pantoprazole sulfone is a metabolite of pantoprazole, generated through the drug's metabolism within the body. While not extensively studied, it was detected in various edible tissues of neonatal calves following intravenous administration of pantoprazole. Its presence raises questions about potential tissue accumulation of pantoprazole metabolites [].

    Relevance: Pantoprazole sulfone is a metabolite directly derived from the breakdown of Pantoprazole dimer's parent compound, pantoprazole []. Though not a direct structural analog of the dimer, it highlights the metabolic pathways of pantoprazole and the potential for metabolite presence in various tissues.

Synthesis Analysis

Methods: The synthesis of pantoprazole dimer typically involves several steps, which can include the following:

  1. Initial Reaction: The process begins with the reaction of 3-(difluoromethoxy) nitrobenzene with zinc powder in the presence of an alkali, such as sodium hydroxide, at elevated temperatures (80-100 °C) for several hours. This step is crucial for generating intermediate products necessary for the formation of the dimer .
  2. Acetylation and Nitration: The intermediate product is then treated with a mixed solution of acetic anhydride and N,N-dimethylformamide, followed by further reactions involving nitrating agents to yield subsequent intermediates .
  3. Final Steps: The final steps may involve additional reactions with concentrated hydrochloric acid and other reagents to form the desired dimer product .

Technical Details: The synthesis requires careful control of pH and temperature, as the formation of the dimer is pH-dependent, typically occurring at pH values between 5 and 8. The difluoromethoxy group plays a significant role in stabilizing free radicals that contribute to dimer formation .

Molecular Structure Analysis

The molecular structure of pantoprazole dimer is characterized by its unique arrangement of atoms, which includes:

  • Core Structure: Similar to pantoprazole, it contains a benzimidazole core.
  • Functional Groups: The presence of difluoromethoxy and other substituents affects its chemical properties and reactivity.

Structural Data

  • Molecular Formula: C16_{16}H14_{14}F2_2N2_2O3_3
  • Molecular Weight: Approximately 342.29 g/mol
Chemical Reactions Analysis

Pantoprazole dimer can undergo various chemical reactions, including:

  • Oxidation Reactions: The compound can be oxidized under alkaline conditions using agents like sodium hypochlorite, which facilitates the conversion of sulfides to sulfoxides or sulfonamides .
  • Formation Mechanism: The formation involves free-radical mechanisms where radical cations are generated at specific pH levels, leading to dimerization through coupling reactions .
Mechanism of Action

The mechanism by which pantoprazole dimer acts involves:

  1. Radical Formation: At pH levels between 5 and 8, a free-radical cation forms due to the instability of certain intermediates.
  2. Dimerization Process: These radicals couple to form the dimer product, with the difluoromethoxy group stabilizing the radical through its electron-withdrawing and donating effects .

Data on Mechanism

  • pH Dependence: The rate of dimer formation increases with decreasing pH within the specified range.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; stability can be affected by storage conditions.
  • Reactivity: Reacts with oxidizing agents under alkaline conditions.

Relevant Data

  • Melting Point: Approximately 150-155 °C (decomposes upon heating).
Applications

Pantoprazole dimer has limited direct applications but serves significant roles in:

  • Pharmaceutical Quality Control: Understanding its formation aids in optimizing synthesis routes for pantoprazole, ensuring higher purity levels in pharmaceutical products.
  • Research Studies: Investigated for its potential effects on pharmacokinetics and pharmacodynamics related to pantoprazole formulations.
Introduction to Pantoprazole Dimer in Pharmaceutical Context

Role as a Pharmacopoeial Impurity in Pantoprazole Sodium Sesquihydrate

Pantoprazole dimer, officially designated as Impurity E in pharmacopoeial monographs, represents a critical process-related impurity in pantoprazole sodium sesquihydrate (PAN) active pharmaceutical ingredient (API). This dimeric compound is structurally identified as 6,6′-bis(difluoromethoxy)-2,2′-bis[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H,1′H-5,5′-bibenzo[d]imidazole with molecular formula C₃₂H₂₈F₄N₆O₈S₂ and molecular weight of 764.72 g/mol [4] [8]. Regulatory authorities including the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) mandate strict control of this impurity at levels ≤0.03% in the final API [1] [10]. Pantoprazole dimer emerges during the final oxidation step of pantoprazole sulfide synthesis and persists through crystallization despite its extremely low solubility in aqueous and organic solvents. Its control is particularly challenging due to structural similarity to the API and resistance to conventional purification techniques [1] [5].

Table 1: Pharmacopoeial Impurities of Pantoprazole Sodium Sesquihydrate

ImpurityChemical NameCAS NumberStructural Characteristics
Impurity EPantoprazole dimer2115779-15-0Dimeric sulfoxide structure
Impurity APantoprazole sulfone127780-16-9Over-oxidation product
Impurity BPantoprazole sulfide102625-64-9Sulfide intermediate
Impurity C5-(Difluoromethoxy)-2-mercaptobenzimidazole97963-62-7Starting material
Impurity DN-methyl pantoprazole isomer624742-53-6Methylation byproduct
Impurity FN-methyl pantoprazole isomer721924-06-7Methylation byproduct

Regulatory Significance in API Quality Control

The identification and control of pantoprazole dimer exemplifies the stringent impurity profiling requirements mandated by global regulatory frameworks. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) establish strict thresholds for impurities in new drug substances and products [1] [3]. For APIs with maximum daily doses exceeding 2 g/day like pantoprazole (typical dose: 20-40 mg/day), the identification threshold is set at 0.05%, while the qualification threshold remains at 0.10% [1] [5]. Regulatory agencies require comprehensive characterization of impurities exceeding these thresholds to establish analytical control strategies and confirm non-genotoxicity. Pantoprazole dimer presents unique challenges in this regard due to its high molecular weight (approximately double that of the API), stereochemical complexity (contains two chiral sulfoxide centers), and limited commercial availability of reference standards [3] [8]. Recent patents highlight the economic impact of impurity control, with pantoprazole dimer reference standards historically costing approximately $3500/10mg prior to the development of cost-effective synthesis methods [3].

Table 2: Regulatory Thresholds for Pantoprazole Impurities

ParameterICH ThresholdApplication to Pantoprazole Dimer
Reporting Threshold0.05%Mandatory reporting in batch certificates
Identification Threshold0.10%Requires structural characterization
Qualification Threshold0.15%Requires toxicological assessment
Specification Limit≤0.03%Pharmacopoeial requirement for impurity E

Structural Uniqueness Among Proton Pump Inhibitor (PPI) Byproducts

The pantoprazole dimer exhibits unprecedented structural features that distinguish it from impurities found in other proton pump inhibitors. While all PPIs share the core pyridinylmethylsulfinylbenzimidazole structure, pantoprazole uniquely forms this dimeric impurity due to the distinctive electronic properties of its difluoromethoxy (-OCF₂H) substituent at the C-5 position of the benzimidazole ring [5] [9]. The electron-withdrawing nature of the difluoromethoxy group stabilizes the benzimidazole radical cation intermediate more effectively than the methoxy group in omeprazole or the trifluoroethoxy group in lansoprazole. This stabilization facilitates the radical coupling reaction that generates the dimeric structure [5]. Additionally, the dimer contains two chiral sulfoxide centers, creating a complex mixture of diastereomers (RS, SR, RR, SS) that complicate analytical separation. This structural complexity is unparalleled among known PPI impurities and necessitates specialized chiral chromatographic methods for accurate quantification [1] [5].

Properties

CAS Number

2115779-15-0

Product Name

Pantoprazole dimer

IUPAC Name

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C32H28F4N6O8S2

Molecular Weight

764.7 g/mol

InChI

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42)

InChI Key

HTDAWOKDELVUAB-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.